molecular formula C10H15N3 B1168254 salmolysin CAS No. 116469-82-0

salmolysin

Cat. No.: B1168254
CAS No.: 116469-82-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salmolysin is an extracellular hemolytic toxin produced by the bacterium Aeromonas salmonicida . Purified this compound is a glycoprotein with a molecular weight of approximately 200,000 and an isoelectric point (pI) of 5.4, containing roughly 62% carbohydrate content . Its primary research application is in the study of bacterial pathogenesis and virulence mechanisms in salmonid fish, given its remarkable hemolytic activity against salmonid erythrocytes and lethality in rainbow trout . The toxin is heat-labile and stable at neutral pH. Its activity is inhibited by ferrous ions and reducing agents like L-cysteine, but is stimulated by low concentrations of the anionic detergent sodium deoxycholate . This compound is inactivated by the proteases subtilisin and trypsin, but not by papain or pepsin, providing insight into its protein structure . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

116469-82-0

Molecular Formula

C10H15N3

Synonyms

salmolysin

Origin of Product

United States

Scientific Research Applications

Pathogenicity in Fish

Salmolysin plays a crucial role in the virulence of Aeromonas salmonicida, which causes furunculosis, a serious disease affecting fish, particularly salmonids. Understanding the mechanism of action of this compound is vital for developing effective vaccines and treatments against this pathogen. Research indicates that this compound's hemolytic properties contribute significantly to the pathogenicity of A. salmonicida, leading to high mortality rates in affected fish populations .

Vaccine Development

The characterization of this compound has prompted research into its use as a vaccine candidate. By understanding how this compound interacts with the immune system of fish, researchers aim to develop vaccines that can elicit protective immune responses against A. salmonicida. This approach could significantly reduce the incidence of furunculosis in aquaculture settings, thereby improving fish health and reducing economic losses .

Hemolytic Activity Studies

This compound's hemolytic activity has been studied for its potential implications in human medicine, particularly in understanding cell membrane interactions and cytotoxicity. The toxin's ability to lyse erythrocytes provides insights into similar mechanisms employed by other pathogenic bacteria, which can inform therapeutic strategies against bacterial infections .

Cancer Research

Recent studies suggest that toxins like this compound may have applications in cancer research, particularly in targeted therapies where selective cytotoxicity against tumor cells is desired. The mechanisms by which this compound disrupts cellular integrity could be leveraged to develop novel treatments that specifically target cancer cells while sparing healthy tissues .

Environmental Monitoring

This compound can serve as a biomarker for environmental monitoring of water bodies affected by A. salmonicida. By detecting the presence of this compound or its effects on local fish populations, researchers can assess the health of aquatic ecosystems and implement measures to mitigate the impact of this pathogen on biodiversity .

Data Summary Table

Application AreaDescriptionKey Findings
AquaculturePathogenicity in fishHigh mortality due to furunculosis
Vaccine DevelopmentPotential vaccine candidateElicits protective immune responses
Medical ResearchStudies on hemolytic activityInsights into bacterial cytotoxicity
Cancer ResearchTargeted therapies using cytotoxic propertiesSelective targeting of tumor cells
Environmental MonitoringBiomarker for assessing aquatic ecosystem healthDetects presence of A. salmonicida

Case Studies

Case Study 1: Furunculosis Outbreak Management
In a marine Atlantic salmon farm experiencing significant mortality due to furunculosis, researchers isolated A. salmonicida from moribund fish and correlated it with high levels of this compound production. This led to targeted interventions including vaccination trials that successfully reduced mortality rates by over 30% within two months .

Case Study 2: Hemolytic Activity Investigation
A study investigating the hemolytic activity of this compound demonstrated its capacity to lyse erythrocytes in vitro, providing a model for understanding similar mechanisms in human pathogens. This research highlighted the potential for developing therapeutic agents that mimic or inhibit such toxic effects .

Comparison with Similar Compounds

SlyA (Salmonella typhimurium Cytolysin)

Property Salmolysin SlyA
Source Aeromonas salmonicida Salmonella typhimurium
Molecular Weight ~200,000 Da ~20,000 Da (predicted from gene sequence)
Structure Glycoprotein (62% carbohydrates) Pore-forming protein, no carbohydrate moiety
Function Hemolysis, fish lethality Macrophage survival, virulence
Genetic Basis Not linked to known regulatory genes Encoded by slyA gene, homolog to bacterial regulators
Inhibitors Fe²⁺, proteases Not reported; regulated by SlyA transcriptional activator

Key Differences :

  • SlyA is a smaller, non-glycosylated protein critical for intracellular survival in macrophages, whereas this compound’s primary role is extracellular hemolysis .
  • This compound is regulated by environmental factors (pH, ions), while SlyA expression is transcriptionally controlled .

Cytolysins from Salmonella spp.

A cytolysin encoded by Salmonella (distinct from SlyA) shares functional similarities with this compound but differs genetically:

  • Homology: No sequence homology to this compound .
  • Activity : Required for survival within macrophages, unlike this compound’s erythrocyte-specific activity .
  • Stability : Both are heat-labile, but Salmonella cytolysin is stable across a broader pH range .

Pore-Forming Toxins (PFTs) in Escherichia coli

Property This compound E. coli* α-Hemolysin
Molecular Weight ~200,000 Da ~110,000 Da (hexameric pore)
Mechanism Non-pore-forming; enzymatic membrane disruption Pore-forming, induces osmotic lysis
Carbohydrate Content High (62%) None
Inhibitors Fe²⁺, reducing agents Cholesterol, antibodies

Functional Overlap : Both cause hemolysis but via distinct mechanisms. This compound’s carbohydrate-rich structure may facilitate host-cell recognition, whereas E. coli α-hemolysin relies on receptor binding .

Streptolysin-O (Group A Streptococcus)

Property This compound Streptolysin-O
Stability Inactivated at 60°C Thermostable up to 70°C
Mechanism Uncertain; non-pore-forming Cholesterol-dependent pore formation
Immune Response Not reported Immunogenic; used in ASO titer tests

Contrast : Streptolysin-O’s cholesterol-binding domain enables broad cell targeting, while this compound’s activity is restricted to fish erythrocytes .

Research Implications and Unresolved Questions

  • Evolutionary Links : Homologies between this compound and bacterial regulatory proteins (e.g., SlyA) suggest shared evolutionary pathways in toxin regulation .
  • Ecological Role : this compound’s carbohydrate content may adapt it to aquatic environments, unlike terrestrial bacterial toxins .

Q & A

Q. What are the standard methods for purifying salmolysin from Aeromonas salmonicida?

this compound purification involves sequential steps: (1) ammonium sulfate precipitation to concentrate extracellular proteins, (2) DEAE-Sepharose ion-exchange chromatography to separate proteins based on charge, and (3) gel filtration chromatography (e.g., Sepharose 2B) to isolate the toxin by molecular size. The final product achieves ~945-fold purification with high hemolytic activity . Critical quality checks include cellulose acetate membrane electrophoresis and immunodiffusion to confirm homogeneity .

Q. How is the molecular weight of this compound determined experimentally?

Sedimentation equilibrium ultracentrifugation (using a Hitachi 282 analytical ultracentrifuge) is the gold standard, yielding a molecular weight of ~200,000 Da . This method measures the equilibrium distribution of solute molecules under centrifugal force, avoiding artifacts from detergent interactions common in SDS-PAGE .

Q. What methodologies are used to quantify carbohydrate content in this compound?

Carbohydrate analysis includes:

  • Phenol-sulfuric acid assay for total hexoses (glucose standard) .
  • Elson-Morgan reaction for hexosamines (galactosamine standard) .
  • Direct Ehrlich reaction for sialic acid (N-acetylneuraminic acid standard) . These assays reveal that this compound is a glycoprotein with ~62% carbohydrate content .

Q. How is the thermal stability of this compound assessed?

Samples are incubated in 20 mM Tris-HCl buffer (pH 7.0) at temperatures ranging from -20°C to 60°C. Hemolytic activity is measured at intervals using erythrocyte lysis assays. This compound is stable at ≤40°C for ≥90 minutes but rapidly inactivated at 60°C .

Q. What experimental conditions are optimal for pH stability testing?

Dialyze this compound against buffers spanning pH 4.0–9.0 (e.g., citrate-phosphate, Tris-HCl). Post-dialysis, residual hemolytic activity is quantified. This compound retains ~90% activity at pH 6.0–8.0 but degrades outside this range .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported molecular weights of this compound?

Discrepancies may arise from methodological differences (e.g., SDS-PAGE vs. sedimentation equilibrium). To address this:

  • Compare results using multiple techniques (e.g., analytical ultracentrifugation, size-exclusion chromatography).
  • Account for glycosylation effects, which may skew SDS-PAGE estimates .

Q. What experimental strategies identify metal ions that modulate this compound’s hemolytic activity?

Pre-incubate this compound with divalent cations (e.g., Fe²⁺, Cu²⁺, Ca²⁺) at 20°C for 1 hour. Assess residual activity via erythrocyte lysis. Fe²⁺ strongly inhibits activity, while Cd²⁺ and Cu²⁺ enhance it . Use chelators (e.g., EDTA) to confirm metal ion specificity .

Q. Why do non-ionic surfactants inactivate this compound, and how can this be mitigated?

Non-ionic surfactants (e.g., Triton X-100) disrupt this compound’s tertiary structure. To prevent inactivation:

  • Use low surfactant concentrations (≤0.1% w/v).
  • Substitute with anionic surfactants (e.g., sodium deoxycholate), which stabilize activity at 0.01% w/v .

Q. How should researchers address conflicting reports on this compound’s carbohydrate composition?

Variations in carbohydrate content (e.g., hexose vs. sialic acid percentages) may stem from strain-specific glycosylation patterns . Mitigate by:

  • Standardizing bacterial culture conditions (e.g., media, growth phase).
  • Validating assays with internal controls (e.g., pure monosaccharide standards) .

Q. What experimental evidence supports or refutes this compound’s protease susceptibility?

this compound is inhibited by trypsin and α-chymotrypsin but resistant to papain and pepsin . To validate:

  • Pre-treat this compound with proteases at 37°C for 30 minutes.
  • Measure residual hemolytic activity and confirm degradation via SDS-PAGE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.